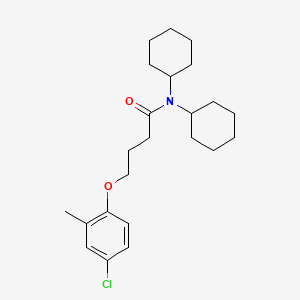
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a dicyclohexylbutanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base to form the intermediate 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is then reacted with N,N-dicyclohexylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium thiolate
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the formulation of herbicidal ionic liquids and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of target plants. The compound’s interaction with cellular receptors and enzymes is crucial for its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxy)acetic acid (MCPA): A well-known herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide is unique due to its specific combination of a chloro-substituted phenoxy group and a dicyclohexylbutanamide moiety, which imparts distinct chemical and biological properties. Its ability to form herbicidal ionic liquids and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H34ClNO2 |
|---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N,N-dicyclohexylbutanamide |
InChI |
InChI=1S/C23H34ClNO2/c1-18-17-19(24)14-15-22(18)27-16-8-13-23(26)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h14-15,17,20-21H,2-13,16H2,1H3 |
InChI Key |
VLWNLMHASFTJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10974474.png)
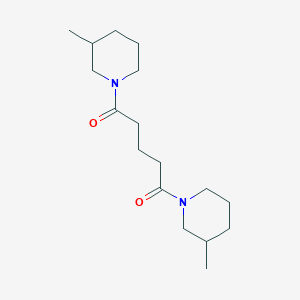
![N-cyclohexyl-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10974489.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B10974494.png)
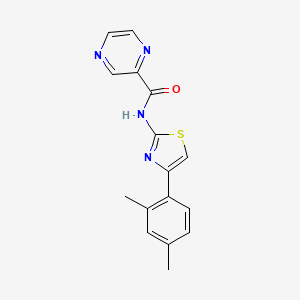

![{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974508.png)

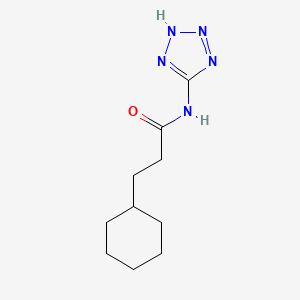
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B10974519.png)
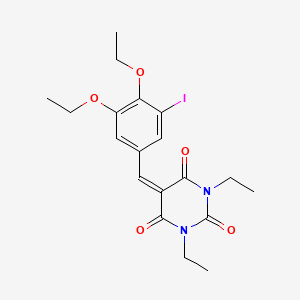
![Ethyl 5-{[(4-chlorophenyl)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10974533.png)
![N-[3-carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10974551.png)
![4-Bromo-1,3-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10974566.png)
